molecular formula C15H22N2O3 B14604300 2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate CAS No. 60809-88-3

2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate

Cat. No.: B14604300
CAS No.: 60809-88-3
M. Wt: 278.35 g/mol
InChI Key: JLSGIFNJSUXBPJ-UHFFFAOYSA-N
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Description

2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a beta-alanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate typically involves the esterification of 2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethanol with acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: An organic compound with a similar structure but different functional groups.

    Ethyl acetate: A simpler ester with a similar ester functional group but lacking the beta-alanyl and phenyl groups.

Uniqueness

2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate is unique due to its combination of an ethyl group, a phenyl group, and a beta-alanyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

60809-88-3

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

2-[3-(N-ethylanilino)propanoylamino]ethyl acetate

InChI

InChI=1S/C15H22N2O3/c1-3-17(14-7-5-4-6-8-14)11-9-15(19)16-10-12-20-13(2)18/h4-8H,3,9-12H2,1-2H3,(H,16,19)

InChI Key

JLSGIFNJSUXBPJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)NCCOC(=O)C)C1=CC=CC=C1

Origin of Product

United States

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